[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-Dotriacontafluoro-16-(trifluoromethyl)heptadecyl]oxirane
Description
This compound is a highly fluorinated epoxide featuring a 17-carbon chain substituted with 32 fluorine atoms and a terminal trifluoromethyl (-CF₃) group. Its structure combines a perfluorinated alkyl chain with an oxirane (epoxide) functional group, rendering it exceptionally hydrophobic and chemically stable. Such compounds are typically utilized in specialized applications, including surfactants, coatings, or intermediates in pharmaceutical synthesis, where fluorocarbon domains enhance thermal resistance and reduce surface tension .
Properties
CAS No. |
54009-79-9 |
|---|---|
Molecular Formula |
C20H5F35O |
Molecular Weight |
926.2 g/mol |
IUPAC Name |
2-[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-dotriacontafluoro-16-(trifluoromethyl)heptadecyl]oxirane |
InChI |
InChI=1S/C20H5F35O/c21-4(22,1-3-2-56-3)6(24,25)8(28,29)10(32,33)12(36,37)14(40,41)16(44,45)18(48,49)17(46,47)15(42,43)13(38,39)11(34,35)9(30,31)7(26,27)5(23,19(50,51)52)20(53,54)55/h3H,1-2H2 |
InChI Key |
OKXFOOHGEWKLIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Chemical Reactions Analysis
EINECS 258-920-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EINECS 258-920-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving cellular processes.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of EINECS 258-920-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Fluorination Patterns
The compound’s structural uniqueness lies in its extensive fluorination and trifluoromethyl substituent. Below is a comparative analysis with analogous fluorinated compounds:
*XlogP: Calculated hydrophobicity index; †Estimated based on structural analogs .
Key Observations :
- Fluorine Content : The target compound’s 35 fluorine atoms exceed the fluorination of most analogs, enhancing its hydrophobicity (XlogP ~12) compared to less fluorinated surfactants (e.g., XlogP ~6.8 for the dodecafluoro compound) .
- Functional Groups : The epoxide group distinguishes it from chlorinated (e.g., ) or ether-based fluorocarbons (e.g., ), offering reactivity for polymerization or crosslinking.
- Thermal Stability : Perfluorinated chains (as in the target compound and ) exhibit superior thermal resistance compared to partially fluorinated analogs .
Bioactivity and Molecular Interactions
- Bioactivity Clustering : Compounds with similar fluorinated domains often cluster in bioactivity profiles due to shared protein-binding motifs. For example, fluorinated surfactants show affinity for lipid-binding proteins, whereas epoxide-containing analogs may interact with enzymes like epoxide hydrolases .
- Binding Affinity : The trifluoromethyl group in the target compound could enhance binding to hydrophobic pockets in proteins, a trait observed in fluorinated kinase inhibitors .
Biological Activity
Fluorinated compounds have garnered significant attention due to their unique chemical properties and potential biological activities. The compound is a highly fluorinated oxirane (epoxide) that may exhibit specific biological behaviors influenced by its structure.
Chemical Structure and Properties
- Chemical Formula : The compound is characterized by a long carbon chain with multiple fluorine substituents.
- Fluorination : The presence of fluorine atoms can enhance lipophilicity and alter the reactivity of the compound compared to its non-fluorinated analogs.
Biological Activity
- Toxicity and Bioaccumulation :
-
Mechanisms of Action :
- Fluorinated oxiranes may interact with biological membranes due to their hydrophobic nature. They can disrupt lipid bilayers or interfere with membrane proteins.
- Some studies suggest that epoxides can act as electrophiles that react with nucleophilic sites in biomolecules (e.g., proteins and DNA), potentially leading to cytotoxicity or mutagenicity.
-
Case Studies :
- Research on other fluorinated epoxides has shown varied biological effects ranging from antimicrobial activity to cytotoxic effects in cancer cells. For instance:
- A study demonstrated that certain fluorinated epoxides exhibit selective toxicity towards cancer cell lines while sparing normal cells .
- Another investigation highlighted the potential of fluorinated compounds in drug delivery systems due to their enhanced permeability through biological membranes .
- Research on other fluorinated epoxides has shown varied biological effects ranging from antimicrobial activity to cytotoxic effects in cancer cells. For instance:
Research Findings
- In Vitro Studies : Laboratory studies have often focused on the cytotoxic effects of fluorinated compounds on various cell lines. Results indicate that increased fluorination can correlate with increased cytotoxicity in some cases.
- In Vivo Studies : Animal studies are necessary to assess the pharmacokinetics and long-term effects of such compounds. Data suggest that fluorinated compounds can lead to significant health concerns including liver damage and endocrine disruption .
Preparation Methods
Preparation of the Perfluorinated Alkyl Chain
Electrochemical fluorination (ECF):
This method involves the electrochemical replacement of hydrogen atoms with fluorine on a hydrocarbon chain. It is widely used for producing perfluorinated chains of various lengths. However, ECF often yields mixtures requiring further purification.Telomerization and fluorination:
Controlled telomerization reactions produce perfluoroalkyl iodides or sulfonates, which can be further functionalized. The trifluoromethyl substitution at the 16th carbon can be introduced via selective fluorination or by using trifluoromethyl-containing building blocks.Nucleophilic substitution:
Perfluoroalkyl iodides or sulfonates can undergo nucleophilic substitution with appropriate nucleophiles to introduce functional groups for subsequent epoxidation.
Formation of the Oxirane Ring
Epoxidation of perfluorinated alkenes:
The terminal alkene precursor is epoxidized using peracid oxidants such as m-chloroperbenzoic acid (m-CPBA) or perfluoroperacetic acid. Due to the electron-deficient nature of the perfluorinated alkene, reaction conditions often require optimization, such as low temperature and extended reaction times.Halohydrin formation and cyclization:
Alternatively, halohydrins can be formed by halogenation of the terminal alkene followed by base-induced intramolecular cyclization to the epoxide.Use of fluorinated oxidants:
Specialized fluorinated oxidants compatible with perfluorinated substrates may be employed to improve selectivity and yield.
While direct literature on this exact compound is scarce due to its specialized nature, analogous perfluorinated oxiranes have been studied. Below is a summary table of typical preparation parameters and yields from related compounds:
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Electrochemical fluorination | Hydrocarbon precursor, HF, electrolysis | 60-80 | Mixture of chain lengths, requires distillation |
| Telomerization + fluorination | Perfluoroalkyl iodide, CF3 source | 70-85 | High regioselectivity for CF3 substitution |
| Epoxidation with m-CPBA | m-CPBA, CH2Cl2, 0-5°C, 12-24 h | 50-75 | Requires careful temperature control |
| Halohydrin cyclization | Br2 or Cl2, aqueous base | 40-65 | Two-step process, moderate yields |
Analytical and Purification Techniques
Chromatography:
Due to the compound’s fluorinated nature, fluorous-phase chromatography or supercritical fluid chromatography (SFC) is preferred for purification.Spectroscopic characterization:
^19F NMR spectroscopy is essential for confirming fluorine substitution patterns and epoxide formation. IR spectroscopy confirms the oxirane ring via characteristic C–O–C stretching vibrations.Thermal analysis:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, which is critical for handling and storage.
Summary and Expert Notes
The preparation of [2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-Dotriacontafluoro-16-(trifluoromethyl)heptadecyl]oxirane requires a multi-step synthesis involving advanced fluorination and epoxidation techniques.
The key challenges include achieving selective trifluoromethyl substitution and efficient epoxidation of a highly electron-deficient perfluorinated alkene.
Optimization of reaction conditions, including temperature, solvent, and oxidant choice, is critical to maximize yield and purity.
Purification and characterization rely heavily on fluorine-specific analytical methods.
Due to the compound’s specialized nature, synthesis is typically conducted in specialized laboratories with expertise in fluorine chemistry.
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing this fluorinated oxirane compound?
Answer:
Synthesis typically involves multi-step fluorination and epoxidation reactions. For example:
- Fluorination : Use perfluorinated alkyl iodides (e.g., 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-13-iodotridecane) as precursors for introducing fluorine groups via radical-initiated telomerization .
- Epoxidation : Employ oxidizing agents like ceric sulfate (0.1 N) or iodine (0.05 N) under controlled conditions to form the oxirane ring .
Characterization : - NMR and Mass Spectrometry : Confirm molecular structure using NMR for fluorine environments and high-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of fluorinated chains (if crystallizable) .
Advanced: How can reaction conditions be optimized to minimize byproducts during fluorinated chain elongation?
Answer:
Optimization requires a factorial design approach to evaluate variables like temperature, solvent polarity, and catalyst loading:
- Factorial Design : Use a 2 design (e.g., 3 factors at 2 levels) to identify interactions between fluorination efficiency and side reactions .
- In Silico Modeling : Apply quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states, prioritizing conditions that avoid intermediates prone to branching or cross-linking .
- Real-Time Monitoring : Implement inline FTIR or Raman spectroscopy to detect transient intermediates and adjust conditions dynamically .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves and respirators to prevent dermal/ocular exposure to fluorinated compounds .
- Ventilation : Ensure fume hoods with >100 fpm face velocity to capture volatile fluorinated intermediates .
- Spill Management : Neutralize spills with calcium carbonate to immobilize reactive fluorides, followed by disposal in sealed containers .
Advanced: How can computational methods predict the compound’s reactivity in novel polymerization systems?
Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate free-radical polymerization initiation steps, focusing on bond dissociation energies (BDEs) of the oxirane ring and fluorinated chain .
- COMSOL Multiphysics Integration : Model heat and mass transfer during exothermic polymerization to avoid thermal runaway scenarios .
- Machine Learning : Train models on existing fluoropolymer datasets to predict copolymer compatibility and phase behavior .
Basic: How to resolve contradictions in experimental data related to thermal stability?
Answer:
- Statistical Validation : Apply ANOVA to assess variability across replicate thermogravimetric analysis (TGA) runs, isolating outliers caused by moisture ingress or incomplete fluorination .
- Controlled Replicates : Repeat experiments under inert atmospheres (e.g., argon) to eliminate oxidation artifacts .
- Cross-Technique Correlation : Compare TGA results with differential scanning calorimetry (DSC) to decouple decomposition and phase transition events .
Advanced: What strategies enable the application of this compound in anti-fouling coatings?
Answer:
- Surface Energy Tuning : Measure contact angles to optimize fluorinated chain length for low surface energy (<15 mN/m), reducing bioadhesion .
- Accelerated Aging Tests : Expose coatings to UV/ozone to evaluate fluorocarbon chain degradation and reformulate with UV stabilizers (e.g., hindered amine light stabilizers) .
- Combinatorial Libraries : Use high-throughput screening to test copolymer blends for synergistic mechanical and anti-fouling properties .
Basic: How to assess the compound’s hydrolytic stability under acidic/basic conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
